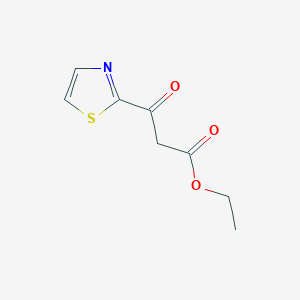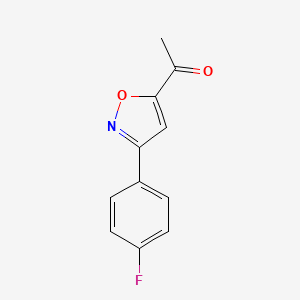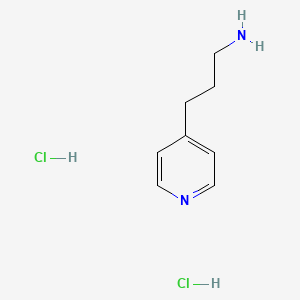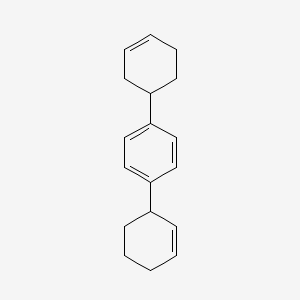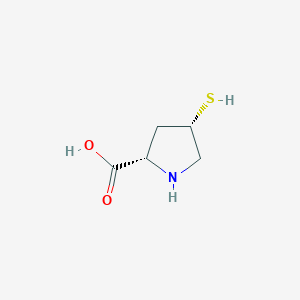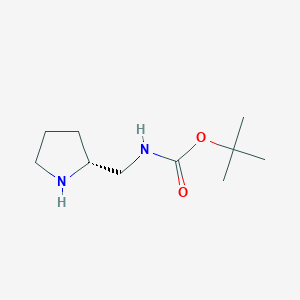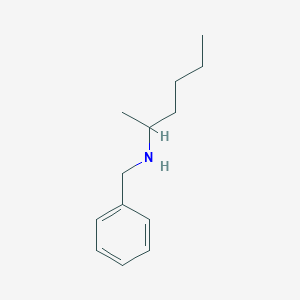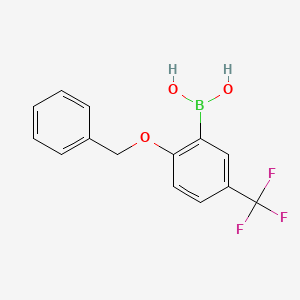
2-Benzyloxy-5-trifluoromethylphenylboronic acid
Übersicht
Beschreibung
“2-Benzyloxy-5-trifluoromethylphenylboronic acid” is a chemical compound with the molecular formula C14H12BF3O3 . It has a molecular weight of 296.05 g/mol .
Molecular Structure Analysis
The molecular structure of “2-Benzyloxy-5-trifluoromethylphenylboronic acid” consists of a phenyl ring substituted with a benzyloxy group at the 2-position and a trifluoromethyl group at the 5-position . The phenyl ring is also bonded to a boronic acid group .
Physical And Chemical Properties Analysis
“2-Benzyloxy-5-trifluoromethylphenylboronic acid” is a solid compound . It has a storage temperature of 2-8°C .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : 2-Formylphenylboronic acids, which include 5-Trifluoromethyl-2-formyl phenylboronic acid, display many interesting features from synthetic, application, and structural points of view . They have been synthesized and characterized in terms of their structure and properties .
- Methods of Application : The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues . In some solutions, the title compound isomerizes with the formation of the corresponding 3-hydroxybenzoxaborole .
- Results or Outcomes : Docking studies with the active site of the enzymes have been carried out. It showed possible binding of the cyclic isomer into the binding pocket of Candida albicans LeuRS, similar to that of the recently approved benzoxaborole antifungal drug (AN2690, Tavaborole, Kerydin) . The antimicrobial activity of the title compound was also investigated in vitro, showing moderate action against Candida albicans .
Synthesis of Benzyl Ethers and Esters
- Scientific Field : Organic Chemistry
- Application Summary : 2-Benzyloxy-1-methylpyridinium triflate is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .
- Methods of Application : This article provides a revised benzyl transfer protocol in which N-methylation of 2-benzyloxypyridine delivers the active reagent in situ .
- Results or Outcomes : Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxypyridine .
Fluorescence Imaging and Tumor Therapy
- Scientific Field : Biomedical Engineering
- Application Summary : Phenylboronic acid (PBA), including 2-Benzyloxy-5-trifluoromethylphenylboronic acid, has been used in the development of functional chemical materials for fluorescence imaging and tumor therapy . These materials have been widely used in imaging and tumor therapy .
- Methods of Application : PBA-based functional chemical materials have been developed to bind with sialic acid (SA) on the surface of cancer cells . This improves the cancer cell imaging and tumor treatment effect by binding to glycans on the surface of cancer cells .
- Results or Outcomes : The potential of PBA-based functional chemical materials in cancer diagnosis and tumor targeting was proved by cell imaging and in vivo imaging . For tumor therapy, applications of PBA-based functional chemical materials in chemotherapy, gene therapy, phototherapy, and immunotherapy have been discussed .
Glycoprotein Detection and Drug Delivery
- Scientific Field : Biochemistry
- Application Summary : PBA-based functional chemical materials have been used in glycoprotein detection, cell imaging, and drug delivery .
- Methods of Application : PBA-based functional chemical materials have been developed to bind with sialic acid (SA) on the surface of cancer cells . This improves the cancer cell imaging and tumor treatment effect by binding to glycans on the surface of cancer cells .
- Results or Outcomes : PBA achieved tumor-targeted imaging in vivo .
Fluorescence Imaging and Tumor Therapy
- Scientific Field : Biomedical Engineering
- Application Summary : Phenylboronic acid (PBA), including 2-Benzyloxy-5-trifluoromethylphenylboronic acid, has been used in the development of functional chemical materials for fluorescence imaging and tumor therapy . These materials have been widely used in imaging and tumor therapy .
- Methods of Application : PBA-based functional chemical materials have been developed to bind with sialic acid (SA) on the surface of cancer cells . This improves the cancer cell imaging and tumor treatment effect by binding to glycans on the surface of cancer cells .
- Results or Outcomes : The potential of PBA-based functional chemical materials in cancer diagnosis and tumor targeting was proved by cell imaging and in vivo imaging . For tumor therapy, applications of PBA-based functional chemical materials in chemotherapy, gene therapy, phototherapy, and immunotherapy have been discussed .
Glycoprotein Detection and Drug Delivery
- Scientific Field : Biochemistry
- Application Summary : PBA-based functional chemical materials have been used in glycoprotein detection, cell imaging, and drug delivery .
- Methods of Application : PBA-based functional chemical materials have been developed to bind with sialic acid (SA) on the surface of cancer cells . This improves the cancer cell imaging and tumor treatment effect by binding to glycans on the surface of cancer cells .
- Results or Outcomes : PBA achieved tumor-targeted imaging in vivo .
Safety And Hazards
The safety information for “2-Benzyloxy-5-trifluoromethylphenylboronic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Eigenschaften
IUPAC Name |
[2-phenylmethoxy-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF3O3/c16-14(17,18)11-6-7-13(12(8-11)15(19)20)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZHBEJEZSNEIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629626 | |
| Record name | [2-(Benzyloxy)-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxy-5-trifluoromethylphenylboronic acid | |
CAS RN |
612833-41-7 | |
| Record name | [2-(Benzyloxy)-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

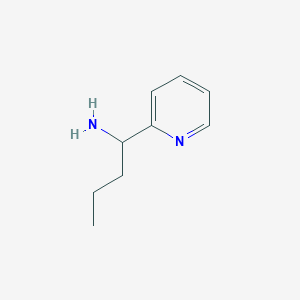
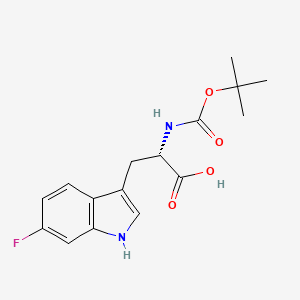
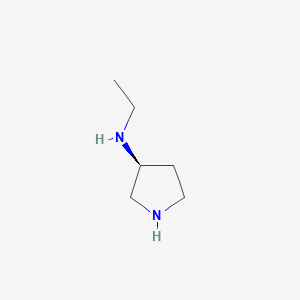
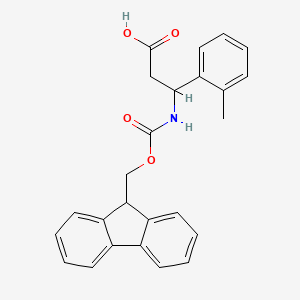
![3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid](/img/structure/B1344593.png)
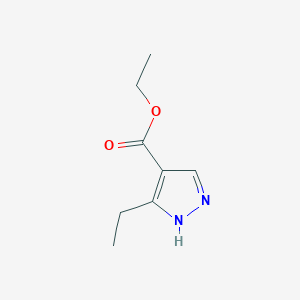
![4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid](/img/structure/B1344598.png)
